molecular formula C11H13NO B2583749 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde CAS No. 1373757-77-7

2-Methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde

Cat. No.: B2583749
CAS No.: 1373757-77-7
M. Wt: 175.231
InChI Key: OJCZPYXJCAQNJJ-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde (CAS 1373757-77-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile precursor for the synthesis of a wide range of biologically active molecules, particularly those based on the tetrahydroquinoline scaffold, which is a privileged structure in pharmacology. A primary research application of this aldehyde is its role as a key intermediate in the development of novel antiproliferative agents. Scientific studies have utilized this compound to generate Schiff bases and other derivatives that were evaluated against a panel of human cancer cell lines, including T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), and ovarian carcinoma cells (A2780) . The most active derivatives have demonstrated the ability to induce cell death through mechanisms involving mitochondrial membrane depolarization and the production of reactive oxygen species (ROS) . Furthermore, this compound is a critical starting material for the synthesis of advanced chiral ligands, such as (R)- and (S)-Me-CAMPY[cite

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCZPYXJCAQNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCCCC2=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine with an aldehyde under controlled conditions. For example, the amine can be dissolved in ethanol and reacted with the aldehyde at 0°C for 8 hours. The reaction mixture is then extracted with dichloromethane to isolate the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Schiff Base Formation

This aldehyde readily undergoes condensation with primary amines to form Schiff bases. For example:

  • Reaction with 8-amino-tetrahydroquinoline derivatives :
    2-Methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde reacts with 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine in ethanol at 0°C, forming imine derivatives without requiring purification .

ReactantsConditionsProductYieldCitation
Aldehyde + 8-amino-tetrahydroquinolineEtOH, 0°C, 8 hrImine derivativesNot specified

Knoevenagel Condensation

The aldehyde participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile), facilitated by vanadium-based catalysts:

  • Mechanism : Activation of the aldehyde's carbonyl group by [(VO)TPP][(TCM)₄] enables nucleophilic attack by malononitrile, forming intermediates that cyclize into fused heterocycles .

ReactantsCatalystSolventProduct ClassKey Products
Aldehyde + malononitrile[(VO)TPP][(TCM)₄]Solvent-freePyrimidoquinolines4-(Aryl)-2-(1H-indol-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitriles

Acylation and Cyclization

The aldehyde group undergoes acylation with acid chlorides, enabling cyclization into pyrimidinone derivatives:

  • Example : Reaction with benzoyl chloride in dimethylformamide (DMF) yields 2-(phenylthioureido)-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile .

ReactantsConditionsProductNotes
Aldehyde + benzoyl chlorideDMF, reflux, 6 hrThioureido derivativesCatalyzed by triethylamine

Michael Addition

The aldehyde’s α,β-unsaturated system (when tautomerized) enables Michael additions. For instance:

  • Reaction with 3-amino-1,2,4-triazole : Forms intermediates that cyclize into triazolo-pyrimidine derivatives under solvent-free conditions .

Structural Characterization

Key spectral data for this compound includes:

  • IR : Strong absorption at 2216 cm⁻¹ (C≡N), 1623 cm⁻¹ (C=N) .

  • ¹H NMR : Peaks at δ 1.6–2.8 ppm (m, 8H, 4CH₂), δ 7.2–7.4 ppm (Ar-H), δ 8.4 ppm (vinyl H) .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 2-methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde and its derivatives as promising anticancer agents. These compounds have been evaluated for their antiproliferative effects against various cancer cell lines, including:

  • Human T-lymphocyte cells (CEM)
  • Cervical carcinoma cells (HeLa)
  • Colorectal adenocarcinoma (HT-29)
  • Ovarian carcinoma (A2780)
  • Biphasic mesothelioma (MSTO-211H)

In vitro studies indicate that certain derivatives exhibit significant cytotoxic effects across these cell lines, with some compounds showing IC50 values lower than 1 μM against specific cancer types. For instance, the antiproliferative activity was assessed using assays like the MTT assay and flow cytometry to evaluate apoptosis and cell cycle arrest mechanisms .

Mechanism of Action
The mechanism by which these compounds exert their effects involves several pathways:

  • Induction of Apoptosis : The compounds promote apoptosis through intrinsic and extrinsic pathways, affecting proteins such as caspases and Bcl-2 family members.
  • Cell Cycle Arrest : They disrupt microtubule assembly leading to G2/M phase arrest in the cell cycle.
  • Reactive Oxygen Species Production : The compounds induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS), contributing to cell death .

Synthetic Organic Chemistry Applications

Building Blocks for Synthesis
this compound serves as a versatile building block in organic synthesis. It is employed in the construction of more complex organic molecules through various reactions including:

  • Oxidation and Reduction Reactions : These reactions allow for the modification of functional groups to enhance biological activity or alter physical properties.
  • Substitution Reactions : The aldehyde group can participate in nucleophilic addition reactions, facilitating the synthesis of diverse derivatives that may possess enhanced pharmacological properties .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives:

StudyCompound TestedCancer Cell LineIC50 Value
3aCEM< 0.05 µM
5aHeLa< 0.01 µM
11eHT-29< 0.01 µM
9bA2780< 0.05 µM

These findings suggest a strong correlation between structural modifications of the tetrahydroquinoline scaffold and enhanced biological activity. The stereochemistry of these compounds also plays a crucial role in their efficacy against cancer cells .

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde and its derivatives involves interactions with cellular targets. For instance, certain derivatives can induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis in cancer cells . The specific molecular targets and pathways involved depend on the structure of the derivative and its interaction with cellular components.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Group Reference
2-Methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde 189.24* Not reported Carbaldehyde (C4)
2-Methyl-6-quinolinecarbaldehyde 171.19 96–99 Carbaldehyde (C6)
4-Chloro-5,6,7,8-tetrahydroquinoline 167.64 Not reported Chloro (C4)

*Calculated based on formula C₁₁H₁₃NO.

Biological Activity

2-Methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

This compound can undergo various chemical reactions:

  • Oxidation : Converts to 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid.
  • Reduction : Can be reduced to 2-Methyl-5,6,7,8-tetrahydroquinoline-4-methanol.
  • Substitution : The aldehyde group can be replaced by nucleophiles under suitable conditions .

Antiproliferative Effects

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. In a study assessing the cytotoxic effects on human cancer cells (including HeLa and A2780), several derivatives showed promising results:

CompoundIC50 (µM)Cell Line
3a74 ± 3HeLa
5a36 ± 4A2780
2b77 ± 7CEM

The most active compound (R)-5a was noted for its ability to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in A2780 cells .

The mechanism behind the biological activity of this compound involves several pathways:

  • Cell Cycle Modulation : Compounds derived from this compound can disrupt normal cell cycle progression in cancer cells.
  • Mitochondrial Dysfunction : Induction of mitochondrial membrane depolarization leads to increased ROS levels, contributing to apoptosis in cancer cells .
  • Enzyme Inhibition : Like other quinoline derivatives, it may interact with various enzymes involved in cellular signaling and metabolism .

Case Studies

A notable study synthesized a series of new chiral derivatives based on this compound and evaluated their biological activities. The results indicated that structural modifications could enhance cytotoxicity against specific cancer types while maintaining selectivity towards non-cancerous cells .

In another investigation focused on the synthesis of related compounds via Povarov reactions, several derivatives were assessed for their in vitro cytotoxicity against human cancer cell lines. The findings indicated that certain substitutions led to improved anticancer properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde?

  • Methodological Answer: Multi-component reactions (MCRs) and Hantzsch-type syntheses are commonly employed for tetrahydroquinoline derivatives. For instance, ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate was synthesized via a one-pot cyclocondensation reaction involving aldehydes, β-ketoesters, and ammonium acetate . Optimization of solvent systems (e.g., ethanol or acetonitrile) and catalyst selection (e.g., acid or base) can improve yields. Post-synthetic oxidation of the tetrahydroquinoline core may yield the carbaldehyde functionality .

Q. What analytical techniques are most effective for characterizing the structural purity of this compound?

  • Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolve absolute configuration and confirm regiochemistry. SHELX software (e.g., SHELXL for refinement) is widely used, though care must be taken to address potential twinning or low-resolution data .
  • NMR spectroscopy: 1^1H and 13^13C NMR can identify the tetrahydroquinoline scaffold and aldehyde proton (δ ~9-10 ppm). 1^1H-13^13C HMBC correlations help confirm the carbaldehyde position .
  • Mass spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ with <2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for tetrahydroquinoline derivatives?

  • Methodological Answer: Discrepancies in SHELX-refined structures (e.g., high R-factors or implausible bond lengths) may arise from disordered solvent molecules or twinning. Strategies include:

  • Re-examining raw diffraction data for overlooked symmetry elements.
  • Using alternative software (e.g., OLEX2 or Phenix) for cross-validation.
  • Applying restraints to thermally unstable substituents (e.g., aldehyde groups) .

Q. What catalytic or coordination chemistry applications exist for this compound derivatives?

  • Methodological Answer: The tetrahydroquinoline scaffold is a versatile ligand precursor. For example, 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives form chiral iridium(III) complexes for ring-opening polymerization (ROP) of ε-caprolactone. The aldehyde moiety enables further functionalization (e.g., Schiff base formation) to tune ligand denticity and metal coordination geometry .

Q. How can researchers evaluate the bioactivity of this compound while addressing solubility challenges?

  • Methodological Answer:

  • Solubility enhancement: Use DMSO/water mixtures or cyclodextrin inclusion complexes.
  • Biological assays: Test antimicrobial activity via microbroth dilution (e.g., MIC determination against S. aureus or E. coli) .
  • Structure-activity relationship (SAR): Compare with 2-arylethenylquinoline derivatives, which show acetylcholinesterase inhibition for Alzheimer’s disease research .

Q. What strategies mitigate discrepancies between computational and experimental spectroscopic data?

  • Methodological Answer:

  • DFT calculations: Optimize molecular geometry using B3LYP/6-31G(d) to simulate NMR shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Cross-validation with analogs: Compare with 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid, where substituent positioning alters electronic environments and NMR profiles .

Safety and Experimental Design

Q. What safety protocols are critical when handling this aldehyde-containing compound?

  • Methodological Answer:

  • PPE: Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation.
  • Spill management: Neutralize aldehyde residues with sodium bisulfite solution.
  • Storage: Keep under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidation .

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